molecular formula C7H8FNO2S B3043140 3-Fluoro-5-methylsulfonylaniline CAS No. 74586-55-3

3-Fluoro-5-methylsulfonylaniline

Cat. No. B3043140
CAS RN: 74586-55-3
M. Wt: 189.21 g/mol
InChI Key: YGJDIAPCMQSWTJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylsulfonylaniline (CAS No. 74586-55-3) is a chemical compound with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol . It belongs to the class of aryl amines and contains a fluorine atom, a methyl group, and a sulfonyl group attached to an aniline ring.


Synthesis Analysis

The synthesis of 3-Fluoro-5-methylsulfonylaniline involves several steps, including fluorination, sulfonation, and amination. Researchers have employed various synthetic routes, but a common approach is to start with aniline as the precursor and introduce the fluorine and methylsulfonyl substituents. Detailed synthetic methods can be found in relevant literature .

Scientific Research Applications

Metabolic Studies and Drug Development

  • Research on the metabolic fate of anti-inflammatory agents highlights the importance of compounds like 3-Fluoro-5-methylsulfonylaniline in understanding drug absorption, distribution, and excretion in various species, including humans. Such studies are crucial for developing safer and more effective pharmaceuticals (Hucker et al., 1973).

Advanced Biochemical Applications

  • The development of genetically encoded fluorosulfonyloxybenzoyl-l-lysine showcases the role of 3-Fluoro-5-methylsulfonylaniline derivatives in expanding the toolkit for protein engineering. These compounds enable the covalent bonding of proteins in vitro and in live cells, offering new avenues for biochemical research and therapeutic applications (Liu et al., 2021).

Enzyme Inhibition Studies

  • Studies on thymidylate synthetase and its inhibition by fluorinated compounds provide insights into the enzyme's mechanism and potential targets for cancer therapy. Understanding the interaction between enzymes and fluorinated inhibitors can lead to the development of more effective anticancer drugs (Sommer & Santi, 1974).

Synthetic Chemistry and Material Science

  • Research on catalyst- and solvent-free synthesis of fluorinated compounds demonstrates the utility of 3-Fluoro-5-methylsulfonylaniline derivatives in creating more efficient and environmentally friendly chemical synthesis methods. Such advancements are pivotal in material science and organic synthesis (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

3-fluoro-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDIAPCMQSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylsulfonylaniline

CAS RN

74586-55-3
Record name 3-fluoro-5-methanesulfonylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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